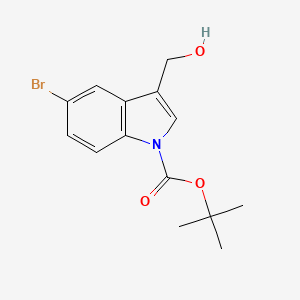

1-Boc-5-Bromo-3-hydroxymethylindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5-bromo-3-(hydroxymethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(18)16-7-9(8-17)11-6-10(15)4-5-12(11)16/h4-7,17H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXSZZFLLCBIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654319 | |

| Record name | tert-Butyl 5-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905710-14-7 | |

| Record name | tert-Butyl 5-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Boc-5-Bromo-3-hydroxymethylindole: Properties, Synthesis, and Applications

Executive Summary: 1-Boc-5-bromo-3-hydroxymethylindole is a strategically-functionalized heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. Its trifunctional nature, featuring a protected nitrogen, a versatile hydroxymethyl group, and a halogenated aromatic ring, makes it a powerful intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a logical synthetic pathway, key reactive characteristics, and its emerging role as a pivotal building block, particularly in the development of targeted protein degraders.

Introduction: The Privileged Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding have made it a "privileged scaffold" for targeting a wide array of biological receptors and enzymes. The strategic functionalization of the indole ring is paramount in modern drug discovery. This compound (CAS No. 905710-14-7) represents a highly valuable and versatile starting material, engineered with three distinct points for chemical modification, enabling precise control in the synthesis of complex target molecules.[]

Core Chemical and Physical Properties

The fundamental properties of this compound are critical for its handling, storage, and use in synthetic protocols. It is typically supplied as an off-white to light yellow solid.[2]

| Property | Value | Source |

| CAS Number | 905710-14-7 | [2][3] |

| Molecular Formula | C₁₄H₁₆BrNO₃ | [2][3] |

| Molecular Weight | 326.19 g/mol | [2][3] |

| Appearance | Off-white to light yellow solid | [2] |

| Melting Point | 105-107 °C | [2] |

| Boiling Point | 442.1 ± 53.0 °C (Predicted) | [2] |

| Density | 1.42 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 14.11 ± 0.10 (Predicted) | [2] |

| Storage Temperature | 2-8 °C | [2] |

The presence of the large, lipophilic tert-butoxycarbonyl (Boc) group enhances solubility in common organic solvents like dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF), which is advantageous for reaction and purification processes. The hydroxymethyl group introduces a degree of polarity, while the overall stability is robust under standard laboratory conditions, though it is sensitive to strong acids due to the labile nature of the Boc protecting group.

Spectroscopic and Analytical Characterization

While experimental data should be acquired for each batch, the structure of this compound allows for a confident prediction of its key spectroscopic signatures.

-

¹H NMR: The proton NMR spectrum is expected to be highly informative. Key signals would include a sharp singlet around 1.6 ppm corresponding to the nine equivalent protons of the tert-butyl group. The benzylic protons of the hydroxymethyl group (CH₂OH) would likely appear as a singlet near 4.8 ppm. The aromatic region (7.2-8.0 ppm) would display signals for the three protons on the indole core, with splitting patterns dictated by their positions relative to the bromine atom. The proton at the C4 position, adjacent to the bromine, is expected to be the most downfield.

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the Boc group (a carbonyl around 150 ppm and a quaternary carbon near 84 ppm), the hydroxymethyl carbon (CH₂OH) around 60 ppm, and the carbons of the tert-butyl group near 28 ppm. The indole ring carbons will resonate in the aromatic region (approx. 110-140 ppm).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a prominent ion corresponding to the protonated molecule [M+H]⁺ or its sodium adduct [M+Na]⁺. A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), serving as a definitive confirmation of the compound's identity.

Synthesis and Purification Workflow

The synthesis of this compound is a multi-step process that leverages standard, high-yielding transformations in organic chemistry. A logical and field-proven pathway begins with commercially available 5-bromoindole.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol:

Step 1: Synthesis of tert-butyl 5-bromo-1H-indole-1-carboxylate

-

Rationale: The indole nitrogen is protected to prevent side reactions and to activate the C3 position for electrophilic substitution. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent, and 4-dimethylaminopyridine (DMAP) serves as a nucleophilic catalyst to accelerate the reaction.

-

Procedure:

-

To a solution of 5-bromoindole (1.0 eq) in anhydrous tetrahydrofuran (THF), add DMAP (0.1 eq).

-

Add a solution of (Boc)₂O (1.1 eq) in THF dropwise at room temperature.

-

Stir the reaction mixture for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the N-Boc protected product.

-

Step 2: Synthesis of tert-butyl 5-bromo-3-formyl-1H-indole-1-carboxylate

-

Rationale: The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl (aldehyde) group at the electron-rich C3 position of the protected indole.

-

Procedure:

-

In a flask cooled to 0 °C, add anhydrous N,N-dimethylformamide (DMF).

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 1-Boc-5-bromoindole (1.0 eq) in DMF dropwise to the pre-formed reagent at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by pouring it into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

-

The precipitated solid is collected by filtration, washed with water, and dried to afford the aldehyde.

-

Step 3: Synthesis of this compound

-

Rationale: The aldehyde is selectively reduced to the primary alcohol using a mild reducing agent. Sodium borohydride (NaBH₄) is ideal for this transformation as it does not affect the Boc group or the aryl bromide.

-

Procedure:

-

Suspend the 1-Boc-5-bromo-3-formylindole (1.0 eq) in methanol (MeOH) and cool the mixture to 0 °C.

-

Add NaBH₄ (1.5 eq) portion-wise, ensuring the temperature remains low.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

-

Quench the reaction by adding water and concentrate the mixture to remove the methanol.

-

Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product can be purified by recrystallization or a short silica gel column to yield the final compound.

-

Chemical Reactivity and Strategic Applications

The utility of this molecule stems from the orthogonal reactivity of its three key functional groups. This allows for sequential and selective modifications, making it a powerful tool for building molecular diversity.

Caption: Key reaction pathways for this compound.

-

N-Boc Group (Deprotection): The Boc group is readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in DCM. This unmasks the indole nitrogen, allowing for subsequent N-alkylation or N-arylation, which is a critical step in the synthesis of many final target compounds.

-

C5-Bromo Group (Cross-Coupling): The bromine atom is perfectly positioned for palladium-catalyzed cross-coupling reactions. This is arguably its most powerful feature, enabling the introduction of a vast range of substituents (aryl, heteroaryl, alkynyl, etc.) via reactions like Suzuki, Stille, Heck, and Sonogashira couplings. This is fundamental for exploring structure-activity relationships (SAR) in drug discovery programs.

-

C3-Hydroxymethyl Group (Functionalization): The primary alcohol is a versatile handle. It can be:

-

Oxidized to the corresponding aldehyde using mild reagents like Dess-Martin periodinane (DMP) or to the carboxylic acid with stronger oxidants.

-

Converted into a good leaving group (e.g., a tosylate, mesylate, or halide), which can then be displaced by various nucleophiles (amines, azides, cyanides) to build out the C3 side chain.

-

This trifecta of reactivity makes the molecule an ideal building block for complex scaffolds, including the synthesis of PROTACs (Proteolysis-targeting chimeras), where different fragments of a molecule need to be linked together. Its explicit listing as a "Protein Degrader Building Block" underscores its importance in this cutting-edge area of therapeutic development.[3]

Safety and Handling

-

Hazard Classification (Anticipated):

-

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood to avoid inhalation of dust.

-

Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Store the compound in a tightly sealed container in a cool, dry place, as recommended at 2-8 °C.[2]

-

Conclusion

This compound is more than a simple chemical; it is a sophisticated synthetic intermediate designed for efficiency and versatility. Its well-defined reactive sites allow researchers to execute complex synthetic strategies with a high degree of control. For scientists and professionals in drug development, this compound serves as a critical gateway to novel chemical matter, enabling the rapid assembly of libraries for screening and the streamlined synthesis of advanced therapeutic candidates, particularly in the promising field of targeted protein degradation.

References

An In-depth Technical Guide to 1-Boc-5-Bromo-3-hydroxymethylindole: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of tert-butyl 5-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate, commonly referred to as 1-Boc-5-Bromo-3-hydroxymethylindole. It is a key intermediate for researchers, scientists, and professionals in drug development. This document delves into its chemical properties, provides a detailed synthetic protocol, discusses analytical characterization, and explores its applications in medicinal chemistry, all grounded in established scientific principles.

Core Compound Properties

This compound is a valuable bifunctional molecule. The N-Boc protecting group provides stability and enhances solubility in organic solvents, making it amenable to a wide range of synthetic transformations. The brominated benzene ring and the hydroxymethyl group at the 3-position offer two distinct points for further chemical modification, rendering it a versatile building block in the synthesis of complex heterocyclic compounds.

| Property | Value | Source(s) |

| Molecular Weight | 326.19 g/mol | [1] |

| Molecular Formula | C₁₄H₁₆BrNO₃ | [1][2] |

| CAS Number | 905710-14-7 | [2][3] |

| Appearance | Off-white to light yellow solid | |

| Melting Point | 105-107 °C | |

| Storage Conditions | 2-8°C, protected from light |

Synthesis of this compound

The most direct and common synthetic route to this compound is through the selective reduction of its corresponding aldehyde, tert-butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. This transformation is typically achieved with high efficiency using a mild reducing agent such as sodium borohydride (NaBH₄).

Synthetic Workflow

The synthesis can be visualized as a two-step process starting from 5-bromo-1H-indole-3-carbaldehyde:

Caption: Synthetic pathway to this compound.

Experimental Protocol

This protocol is a self-validating system, where the successful synthesis of the intermediate aldehyde is a prerequisite for the final reduction step.

Part A: Synthesis of tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate

-

Reaction Setup: To a solution of 5-bromo-1H-indole-3-carbaldehyde (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Reaction Execution: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue is then redissolved in an organic solvent like ethyl acetate and washed sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the pure N-Boc protected aldehyde.

Part B: Reduction to this compound

-

Reaction Setup: Dissolve the tert-butyl 5-bromo-3-formyl-1H-indole-1-carboxylate (1.0 eq) in a protic solvent, typically methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

-

Reaction Execution: Add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise to the cooled solution. The addition should be slow to control any effervescence. After the addition is complete, allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction by TLC for the disappearance of the aldehyde.[4]

-

Work-up and Purification: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or a saturated ammonium chloride solution. Concentrate the mixture to remove the bulk of the organic solvent. The aqueous residue is then extracted with an organic solvent such as ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to afford this compound as a solid.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.6 ppm integrating to 9H), the newly formed methylene protons of the hydroxymethyl group (a singlet or doublet around 4.7 ppm integrating to 2H), and the aromatic protons on the indole ring.

-

¹³C NMR: The carbon NMR will display a signal for the carbonyl of the Boc group (~150 ppm), the quaternary carbon of the Boc group (~84 ppm), the carbons of the tert-butyl group (~28 ppm), the methylene carbon of the hydroxymethyl group (~58-60 ppm), and the aromatic carbons of the indole core.

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be approximately 327.05 and 329.05, reflecting the isotopic pattern of bromine.

Applications in Drug Discovery and Development

The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs. The introduction of a bromine atom at the 5-position and a hydroxymethyl group at the 3-position of the N-Boc protected indole provides a versatile platform for the synthesis of a wide array of biologically active molecules.

Role as a Synthetic Intermediate

This compound serves as a crucial intermediate in the synthesis of more complex molecules. The bromine atom can be utilized in various cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations to introduce new carbon-carbon and carbon-heteroatom bonds. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing another handle for molecular elaboration.

Caption: Synthetic utility of this compound.

Relevance in Medicinal Chemistry

Bromoindole derivatives are of significant interest in drug discovery. The bromine atom can act as a bioisostere for other groups, influence the pharmacokinetic properties of a molecule, and participate in halogen bonding, which can enhance binding affinity to biological targets. This compound is a precursor for the synthesis of molecules with potential applications as:

-

Anticancer Agents: Many indole-based compounds exhibit potent anticancer activity by targeting various signaling pathways.

-

Antiviral and Antimicrobial Agents: The indole nucleus is a common feature in compounds with activity against a range of pathogens.

-

Neurological Agents: Derivatives of indole are known to interact with various receptors and enzymes in the central nervous system.

Conclusion

This compound is a strategically important synthetic intermediate with a well-defined profile. Its straightforward synthesis from commercially available starting materials, coupled with its versatile functional handles, makes it an invaluable tool for medicinal chemists and researchers in the life sciences. The robust synthetic and analytical methodologies described in this guide provide a solid foundation for its effective utilization in the laboratory.

References

Introduction: The Strategic Importance of 1-Boc-5-bromo-3-hydroxymethylindole

An In-depth Technical Guide to the Synthesis of 1-Boc-5-Bromo-3-hydroxymethylindole

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No: 905710-14-7) is a highly versatile heterocyclic building block pivotal in contemporary drug discovery and medicinal chemistry.[1] Its structure incorporates three key features that make it exceptionally valuable: a bromine atom at the 5-position, a protected hydroxymethyl group at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen. This specific arrangement allows for sequential and site-selective modifications, making it a cornerstone intermediate in the synthesis of complex molecules, including targeted protein degraders and other novel therapeutics.[1]

The bromine atom serves as a versatile handle for introducing further complexity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The hydroxymethyl group at the C3 position offers a nucleophilic site for etherification, esterification, or conversion to other functional groups. Critically, the Boc group protects the indole nitrogen, preventing its unwanted participation in reactions and enhancing the compound's stability and solubility in common organic solvents.[2][3] This guide provides a detailed, field-proven pathway for the synthesis of this key intermediate, emphasizing the rationale behind procedural choices to ensure reproducibility and high yields.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule reveals a straightforward and efficient two-step pathway. The primary disconnection is at the C3-hydroxymethyl group, tracing it back to an aldehyde functionality, a common and stable precursor. The second key disconnection involves the removal of the N-Boc protecting group.

Caption: Retrosynthetic pathway for the target molecule.

This analysis leads to the selection of 5-bromoindole-3-carboxaldehyde as the optimal starting material.[4] The chosen forward synthesis strategy involves two sequential steps:

-

Boc Protection: The indole nitrogen of 5-bromoindole-3-carboxaldehyde is first protected using di-tert-butyl dicarbonate (Boc₂O). This initial step is crucial as it deactivates the otherwise nucleophilic indole nitrogen, preventing side reactions during the subsequent reduction step and improving the stability of the indole core.[2]

-

Aldehyde Reduction: The formyl group at the C3 position is then selectively reduced to a primary alcohol using a mild reducing agent, sodium borohydride (NaBH₄), to yield the final product.[5][6]

This sequence is superior to the alternative (reduction followed by protection) because the Boc-protected intermediate exhibits enhanced solubility in organic solvents and is less prone to the side reactions sometimes observed during the reduction of unprotected indoles.

Detailed Synthesis Pathway and Mechanisms

The following sections provide a comprehensive, step-by-step protocol for the synthesis, grounded in established chemical principles.

Caption: Workflow for the two-step synthesis.

Step 1: Synthesis of tert-butyl 5-bromo-3-formyl-1H-indole-1-carboxylate

Causality: The protection of the indole nitrogen is performed first to prevent its reaction in the subsequent reduction step. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice due to its ease of handling and the stability of the resulting Boc-protected indole. 4-Dimethylaminopyridine (DMAP) is used as a nucleophilic catalyst to accelerate the reaction, which can be slow for less nucleophilic substrates like indoles.[3][7]

Experimental Protocol:

-

To a solution of 5-bromoindole-3-carboxaldehyde (1.0 eq.) in anhydrous tetrahydrofuran (THF, approx. 0.2 M), add 4-dimethylaminopyridine (DMAP, 0.1 eq.).

-

Stir the mixture at room temperature until all solids are dissolved.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) portion-wise over 15 minutes.

-

Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford tert-butyl 5-bromo-3-formyl-1H-indole-1-carboxylate as a solid.

Step 2: Synthesis of this compound

Causality: Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation. It is highly selective for aldehydes and ketones and will not reduce esters or other less reactive carbonyls, nor will it affect the Boc protecting group.[5] The reaction is typically run in a protic solvent like methanol, which also serves to quench the reaction and protonate the resulting alkoxide.[6]

Experimental Protocol:

-

Dissolve the tert-butyl 5-bromo-3-formyl-1H-indole-1-carboxylate (1.0 eq.) from Step 1 in methanol (approx. 0.15 M) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.5 eq.) slowly in small portions, maintaining the temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture back to 0 °C and cautiously quench the excess NaBH₄ by the slow addition of water or dilute acetic acid until effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by recrystallization or silica gel chromatography if necessary.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Molar Ratio (Reagent:SM) | Solvent | Temp. | Time (h) | Typical Yield |

| 1 | 5-Bromoindole-3-carboxaldehyde | Boc₂O, DMAP | 1.2, 0.1 | THF | rt | 12-16 | 85-95% |

| 2 | Product from Step 1 | NaBH₄ | 1.5 | Methanol | 0°C to rt | 1-2 | 90-98% |

Trustworthiness and In-Process Validation

The reliability of this synthesis pathway is ensured by careful monitoring at each stage.

-

Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for tracking the consumption of starting materials and the formation of products. For Step 1, a typical mobile phase is 30% ethyl acetate in hexane. For Step 2, 40-50% ethyl acetate in hexane is suitable.

-

Structural Confirmation: The identity and purity of the intermediates and the final product should be rigorously confirmed using modern analytical techniques:

-

¹H and ¹³C NMR: Provides unambiguous structural confirmation.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product.

-

Melting Point: Serves as a reliable indicator of purity for solid compounds.[4]

-

By adhering to these protocols and validation checkpoints, researchers can confidently and reproducibly synthesize high-purity this compound for application in advanced synthetic programs.

References

- 1. calpaclab.com [calpaclab.com]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 5-溴吲哚-3-甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide to the Solubility of 1-Boc-5-bromo-3-hydroxymethylindole

This guide provides a comprehensive technical overview of the solubility characteristics of 1-Boc-5-bromo-3-hydroxymethylindole, a key intermediate in synthetic organic chemistry and drug discovery. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation development, this document offers a multi-faceted approach to understanding and determining the solubility of this compound. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, provide a detailed experimental protocol for its empirical determination, and discuss the interpretation of the resulting data.

Understanding the Molecule: A Structural Approach to Solubility Prediction

The solubility of an organic compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a guiding tenet, suggesting that polar molecules are more soluble in polar solvents, and non-polar molecules in non-polar solvents.[1][2]

1.1. Structural Features of this compound

Let's dissect the structure of this compound to anticipate its solubility profile.

-

Indole Core: The bicyclic aromatic indole core is relatively non-polar and hydrophobic.

-

1-Boc Group (tert-butoxycarbonyl): This bulky protecting group significantly increases the lipophilicity and non-polar character of the molecule. While the carbonyl group can act as a hydrogen bond acceptor, the overall effect of the tert-butyl group is to decrease aqueous solubility.

-

5-Bromo Group: The bromine atom increases the molecular weight and polarizability of the molecule. While it adds some polarity, its primary effect is often a decrease in solubility in very non-polar solvents due to increased intermolecular forces in the solid state.

-

3-Hydroxymethyl Group (-CH2OH): This is a key functional group influencing solubility. The hydroxyl group is polar and capable of both donating and accepting hydrogen bonds.[3] This group will enhance solubility in polar protic solvents like alcohols and, to a lesser extent, in water.

1.2. Predicted Solubility Profile

Based on this analysis, we can predict the following general solubility trends:

-

High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the entire molecule. DMSO, in particular, is an excellent solvent for a wide array of organic compounds.

-

Moderate to Good Solubility: In moderately polar solvents such as ethyl acetate, dichloromethane (DCM), and acetone. The molecule's mix of polar and non-polar features should allow for favorable interactions.

-

Moderate Solubility: In polar protic solvents like methanol and ethanol. The hydroxymethyl group will facilitate interaction, but the bulky Boc group and the bromoindole core will limit high solubility.

-

Low to Poor Solubility: In non-polar solvents like hexanes and toluene, due to the presence of the polar hydroxymethyl and carbonyl groups.

-

Very Low Solubility: In water. Despite the presence of the hydroxymethyl group, the large, non-polar surface area of the rest of the molecule will result in poor aqueous solubility.

Experimental Determination of Thermodynamic Solubility: The Gold Standard

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate process development and formulation. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility.[4][5] This method measures the concentration of a saturated solution of the compound in a given solvent at a specific temperature, after a state of equilibrium has been reached.

2.1. Distinguishing Thermodynamic vs. Kinetic Solubility

It is crucial to differentiate between thermodynamic and kinetic solubility.[6][7]

-

Thermodynamic Solubility: The maximum concentration of a solute that can dissolve in a solvent at equilibrium. This is a true measure of a compound's intrinsic solubility.

-

Kinetic Solubility: Often measured in high-throughput screening, this refers to the concentration at which a compound, typically dissolved in a stock solution (e.g., DMSO), precipitates when added to an aqueous buffer.[8][9] Kinetic solubility values can be higher than thermodynamic solubility due to the formation of supersaturated solutions and are highly dependent on the experimental conditions.[10]

2.2. Detailed Protocol: Shake-Flask Method

This protocol outlines the steps for determining the thermodynamic solubility of this compound.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, acetonitrile, ethyl acetate)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow:

Step-by-Step Procedure:

-

Preparation:

-

Prepare stock solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or methanol) for generating an HPLC calibration curve.

-

Develop an HPLC method capable of resolving and quantifying the compound.

-

-

Sample Preparation:

-

To a series of vials, add an excess amount of solid this compound (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Accurately add a known volume (e.g., 1-2 mL) of the desired solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[9] Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully withdraw a portion of the supernatant and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample and the calibration standards onto the HPLC system.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor. The result can be expressed in units such as mg/mL, µg/mL, or molarity (mol/L).

-

Data Presentation and Interpretation

The empirically determined solubility data should be presented in a clear and concise format for easy comparison.

Table 1: Predicted and Experimentally Determined Solubility of this compound at 25°C

| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility |

| Water | Polar Protic | Very Low | To be determined |

| PBS (pH 7.4) | Aqueous Buffer | Very Low | To be determined |

| Methanol | Polar Protic | Moderate | To be determined |

| Acetonitrile | Polar Aprotic | Moderate to Good | To be determined |

| Ethyl Acetate | Moderately Polar | Moderate to Good | To be determined |

| Dichloromethane | Non-polar | Moderate to Good | To be determined |

| Dimethyl Sulfoxide | Polar Aprotic | High | To be determined |

| Hexanes | Non-polar | Low to Poor | To be determined |

3.1. Factors Influencing Experimental Results

-

Temperature: The solubility of solids in liquids generally increases with temperature, as the dissolution process is often endothermic.[3]

-

pH (for aqueous solutions): As this compound does not have strongly acidic or basic functional groups that would ionize within a typical pH range, its aqueous solubility is expected to be largely independent of pH.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility determination.

Conclusion

A thorough understanding of the solubility of this compound is paramount for its effective use in research and development. While a theoretical analysis of its structure provides valuable qualitative predictions, the shake-flask method offers a robust and reliable means of obtaining quantitative thermodynamic solubility data. By combining theoretical insights with rigorous experimental determination, researchers can optimize reaction conditions, streamline purification processes, and lay the groundwork for successful formulation of drug candidates derived from this versatile intermediate.

References

- 1. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network [arxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. diva-portal.org [diva-portal.org]

- 5. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 9. chembk.com [chembk.com]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Spectroscopic Data of 1-Boc-5-Bromo-3-hydroxymethylindole

The structural confirmation of synthetic intermediates is a cornerstone of efficient and reliable drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide a detailed molecular fingerprint, confirming identity, purity, and structural integrity. This guide explains the causality behind the expected spectral features, offering insights into how the electronic and structural environment of the molecule shapes its spectroscopic output.

Molecular Structure and Spectroscopic Overview

1-Boc-5-Bromo-3-hydroxymethylindole incorporates several key functional groups that dictate its spectral characteristics: an indole core, a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen, a bromine atom at the C5 position of the benzene ring, and a hydroxymethyl group at the C3 position of the pyrrole ring.

-

N-Boc Group: This bulky, electron-withdrawing group significantly influences the electronic environment of the indole ring, particularly deshielding adjacent protons and carbons. It also introduces characteristic signals in the ¹H and ¹³C NMR spectra, as well as a prominent carbonyl stretch in the IR spectrum.

-

5-Bromo Substituent: The bromine atom, an electronegative halogen, induces significant changes in the chemical shifts of the aromatic protons and carbons, primarily through its inductive and resonance effects. Its isotopic signature (¹⁹Br and ⁸¹Br) is a key diagnostic in mass spectrometry.

-

3-Hydroxymethyl Group: This substituent replaces the typically observed H3 proton of the indole ring. The methylene (-CH₂-) and hydroxyl (-OH) protons provide distinct signals in the ¹H NMR spectrum, and the C-O and O-H bonds give rise to characteristic bands in the IR spectrum.

Below is the chemical structure with standardized numbering for NMR assignments.

Caption: Structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is invaluable for confirming the substitution pattern of the indole ring. The predicted chemical shifts are based on data from similar structures, such as 5-bromo-3-methyl-1H-indole and N-Boc-indole.[1][2][3] The N-Boc group is expected to cause a downfield shift of the aromatic protons, particularly H2 and H7, due to its electron-withdrawing nature.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 8.10 | d | ~ 8.8 | H7 |

| ~ 7.75 | d | ~ 1.8 | H4 |

| ~ 7.55 | s | - | H2 |

| ~ 7.35 | dd | ~ 8.8, 1.8 | H6 |

| ~ 4.85 | s | - | -CH₂OH |

| ~ 1.80 | t (br) | ~ 5.5 | -CH₂OH |

| 1.65 | s | - | -C(CH₃)₃ (Boc) |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (7.0 - 8.5 ppm):

-

H7: This proton is adjacent to the Boc-protected nitrogen and is expected to be the most downfield of the benzene ring protons, appearing as a doublet due to coupling with H6.

-

H4: This proton is ortho to the bromine atom and will appear as a doublet with a small coupling constant from meta-coupling to H6. Its downfield shift is influenced by both the bromine and the indole ring current.

-

H2: The proton at the C2 position is typically a singlet in 3-substituted indoles. The electron-withdrawing Boc group at N1 will shift this proton significantly downfield.

-

H6: This proton is coupled to both H7 (ortho-coupling) and H4 (meta-coupling), and is therefore expected to appear as a doublet of doublets.

-

-

Aliphatic Region (1.0 - 5.0 ppm):

-

-CH₂OH: The two methylene protons of the hydroxymethyl group are diastereotopic and are expected to appear as a singlet around 4.85 ppm. The adjacent hydroxyl proton signal is often broad and may show coupling, appearing as a triplet, depending on the solvent and concentration.

-

Boc Group: The nine equivalent protons of the tert-butyl group will produce a sharp, intense singlet at approximately 1.65 ppm, a hallmark of the Boc protecting group.

-

Standard Experimental Protocol: ¹H NMR

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 or 500 MHz NMR spectrometer.

-

Reference the chemical shifts to the residual solvent peak (CDCl₃ at 7.26 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data, providing information on the carbon skeleton of the molecule. The predicted chemical shifts are derived from analyses of related bromo- and Boc-substituted indoles.[1][4][5]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 149.5 | C=O (Boc) |

| ~ 135.0 | C7a |

| ~ 130.5 | C3a |

| ~ 128.0 | C4 |

| ~ 125.5 | C6 |

| ~ 124.0 | C2 |

| ~ 116.5 | C7 |

| ~ 115.0 | C5 |

| ~ 118.0 | C3 |

| 84.0 | -C(CH₃)₃ (Boc) |

| ~ 58.0 | -CH₂OH |

| 28.3 | -C(CH₃)₃ (Boc) |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl and Quaternary Carbons: The carbonyl carbon of the Boc group is expected around 149.5 ppm. The quaternary carbon of the tert-butyl group appears at approximately 84.0 ppm. The C3a and C7a indole ring fusion carbons are also in the downfield region.

-

Aromatic Carbons: The carbon bearing the bromine (C5) will be shifted to around 115.0 ppm. The other aromatic carbons (C2, C4, C6, C7) will have shifts influenced by the substituents.

-

Aliphatic Carbons: The hydroxymethyl carbon (-CH₂OH) is anticipated around 58.0 ppm. The three equivalent methyl carbons of the Boc group will give a sharp signal at 28.3 ppm.

Standard Experimental Protocol: ¹³C NMR

-

Use the same sample prepared for ¹H NMR spectroscopy.

-

Acquire the spectrum on a 100 or 125 MHz NMR spectrometer.

-

Employ proton decoupling to simplify the spectrum to singlets for each carbon.

-

Reference the chemical shifts to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, the presence of bromine provides a highly characteristic isotopic pattern.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₄H₁₆BrNO₃

-

Molecular Weight: 326.19 g/mol

-

Exact Mass: 325.0314 u

| m/z (predicted) | Ion Identity | Notes |

| 325 / 327 | [M]⁺˙ (for EI) or [M+H]⁺ (for ESI) | The characteristic 1:1 isotopic pattern for bromine will be observed. |

| 269 / 271 | [M - C₄H₈]⁺˙ or [M+H - C₄H₈]⁺ | Loss of isobutylene (56 u) from the Boc group. This is a common fragmentation pathway.[6] |

| 225 / 227 | [M - Boc]⁺ or [M+H - Boc]⁺ | Loss of the entire Boc group (101 u). |

| 196 / 198 | [M - Boc - CH₂OH]⁺ or [M+H - Boc - CH₂OH]⁺ | Subsequent loss of the hydroxymethyl group. |

Interpretation of the Mass Spectrum

The key feature to look for is the pair of peaks for the molecular ion, separated by 2 m/z units and with nearly equal intensity, which is the classic signature of a monobrominated compound. The fragmentation pattern will be dominated by the loss of the labile Boc group, either as isobutylene or as the entire tert-butoxycarbonyl radical.

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| ~ 3400 (broad) | O-H stretch (hydroxymethyl) |

| ~ 2980, 2930 | C-H stretch (aliphatic, from Boc and CH₂) |

| ~ 1730 (strong) | C=O stretch (Boc carbonyl) |

| ~ 1600, 1470 | C=C stretch (aromatic) |

| ~ 1370, 1390 | C-H bend (gem-dimethyl of Boc) |

| ~ 1250, 1150 | C-O stretch (ester and alcohol) |

| ~ 1050 | C-N stretch |

| ~ 800 | C-H bend (aromatic, out-of-plane) |

| ~ 650 | C-Br stretch |

Interpretation of the IR Spectrum

The IR spectrum will be dominated by a very strong absorption around 1730 cm⁻¹ corresponding to the carbonyl group of the Boc protector. A broad band around 3400 cm⁻¹ will indicate the presence of the hydroxyl group.[7] The presence of both aromatic and aliphatic C-H stretches will also be evident. The C-Br stretch appears in the fingerprint region and can be difficult to assign definitively.

References

- 1. rsc.org [rsc.org]

- 2. chembk.com [chembk.com]

- 3. N-Boc-indole 95% | CAS: 75400-67-8 | AChemBlock [achemblock.com]

- 4. 5-Bromo-3-methyl-1H-indole | C9H8BrN | CID 254707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. Indole, 3-methyl- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

The Strategic Synthesis and Application of 1-Boc-5-bromo-3-hydroxymethylindole: A Technical Guide for Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics.[] Its inherent biological relevance and synthetic versatility make it a "privileged structure" in drug design. This in-depth technical guide focuses on a particularly valuable building block: 1-Boc-5-bromo-3-hydroxymethylindole. We will dissect the strategic considerations behind its synthesis, provide detailed, field-proven protocols, and explore its application as a pivotal starting material in the synthesis of clinically relevant compounds, particularly in the realms of oncology and neurological disorders. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic campaigns.

Introduction: The Significance of the Functionalized Indole Core

The indole nucleus is a ubiquitous motif in a vast array of natural products and FDA-approved drugs, exhibiting a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The strategic functionalization of the indole ring is a key tactic in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The subject of this guide, this compound, is a trifecta of strategic functionalization:

-

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the indole nitrogen serves a critical role. It deactivates the otherwise reactive N-H proton, preventing unwanted side reactions and directing electrophilic substitution to other positions on the indole ring. Its facile removal under mild acidic conditions makes it an ideal protecting group in multi-step syntheses.

-

The C5-Bromo Substituent: The bromine atom at the 5-position is a versatile synthetic handle. It provides a site for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of aryl, heteroaryl, and amino moieties.[4] This is a crucial strategy for exploring the structure-activity relationship (SAR) of drug candidates.

-

The C3-Hydroxymethyl Group: The hydroxymethyl group at the 3-position offers a reactive site for further elaboration. It can be oxidized to an aldehyde or carboxylic acid, or used in etherification and esterification reactions to append various side chains, contributing to the diversity of potential drug molecules.

This strategic combination of functional groups makes this compound a highly valuable and versatile starting material in the synthesis of complex molecular architectures for drug discovery.

Strategic Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The overall synthetic strategy involves the initial synthesis of 5-bromoindole, followed by Boc protection of the indole nitrogen, formylation at the C3 position, and subsequent reduction to the desired hydroxymethyl group.

Synthesis Pathway Overview

References

The Biological Potential of 1-Boc-5-Bromo-3-hydroxymethylindole Derivatives

An In-Depth Technical Guide

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs endowed with a wide array of pharmacological activities.[1][2][3] Strategic modification of the indole core can significantly enhance its therapeutic potential. This technical guide focuses on derivatives of 1-Boc-5-bromo-3-hydroxymethylindole, a versatile synthetic intermediate. The introduction of a bromine atom at the 5-position often improves biological efficacy by increasing lipophilicity and modulating electronic properties, while the 3-hydroxymethyl group serves as a critical handle for synthetic diversification.[4][5] The N-Boc protecting group facilitates controlled chemical transformations. This document provides a comprehensive exploration of the synthesis and multifaceted biological activities of these derivatives, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into their mechanisms of action, present relevant quantitative data, and provide detailed, field-proven experimental protocols for their evaluation.

Synthetic Strategy for Derivatization

The therapeutic potential of any chemical scaffold is unlocked through synthetic chemistry. The this compound core is designed for facile derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).

Rationale for the Core Structure

-

Indole Nucleus: A privileged pharmacophore that mimics the structure of tryptophan and can interact with a multitude of biological targets.[3]

-

5-Bromo Substituent: Halogenation, particularly bromination, is a common strategy in drug design to enhance binding affinity, improve metabolic stability, and increase cell membrane permeability.[5]

-

N-Boc Group: The tert-butoxycarbonyl (Boc) group protects the indole nitrogen, preventing unwanted side reactions and allowing for precise modification at other positions. It can be easily removed under acidic conditions if required.[6]

-

3-Hydroxymethyl Group: This functional group is not merely a passive feature; it is the primary site for diversification. It can be readily converted into esters, ethers, carbamates, or halides for subsequent nucleophilic substitution, enabling the creation of a large library of analogues from a single precursor.

General Synthetic Workflow

The synthesis of a diverse library of derivatives typically begins with the preparation of the core alcohol, followed by its reaction with various electrophiles or its conversion into a more reactive intermediate.

Caption: General workflow for the synthesis of this compound derivatives.

Anticancer Potential: Targeting Cell Division

Indole derivatives are a rich source of anticancer agents, with several approved drugs, such as vincristine, containing this scaffold.[7][8] Derivatives of 5-bromoindole have shown particular promise by targeting fundamental processes of cancer cell proliferation.[4]

Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism by which many indole-based compounds exert their anticancer effects is through the disruption of microtubule dynamics.[9][10] Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton and form the mitotic spindle required for chromosome segregation during cell division.

These derivatives can bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[9] This disruption leads to:

-

Mitotic Spindle Collapse: The cell is unable to form a functional mitotic spindle.

-

Cell Cycle Arrest: The cell cycle is halted at the G2/M checkpoint.

-

Apoptosis Induction: Prolonged mitotic arrest triggers programmed cell death, selectively eliminating rapidly dividing cancer cells.

Caption: Inhibition of tubulin polymerization leading to cell cycle arrest and apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of these derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) value represents the concentration of the compound required to inhibit cell growth by 50%.

| Compound ID | Derivative Type (R-group) | IC₅₀ (µM) vs. MCF-7 (Breast) [11] | IC₅₀ (µM) vs. A549 (Lung) [4] | IC₅₀ (µM) vs. HepG2 (Liver) [4] |

| Parent | -H (Hydroxymethyl) | > 100 | > 100 | > 100 |

| DB-01 | Acetate | 25.4 | 31.2 | 28.5 |

| DB-02 | 4-Nitrobenzoate | 5.1 | 7.8 | 6.3 |

| DB-03 | 4-Methoxybenzoate | 8.9 | 12.4 | 10.1 |

| DB-04 | 4-Chlorobenzoate | 4.6 | 6.5 | 5.8 |

| Doxorubicin | Standard Drug | 0.8 | 1.2 | 1.0 |

Data are representative examples for illustrative purposes.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell viability.[12][13] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

-

Human cancer cell lines (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds. Add 100 µL of the compound-containing medium to the wells. Include wells for vehicle control (DMSO) and untreated cells.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 4 hours.

-

Solubilization: Carefully remove the MTT medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values using non-linear regression analysis.

Antimicrobial Potential: Disrupting Bacterial Defenses

The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Brominated indoles have been identified as a promising class of compounds, often exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[14][15]

Mechanism of Action: Bacterial Membrane Perturbation

Unlike traditional antibiotics that target specific enzymes, many antimicrobial indoles act by physically disrupting the bacterial cell membrane.[14] This mechanism is less prone to the development of resistance. The lipophilic nature of the bromoindole core allows it to intercalate into the lipid bilayer of the bacterial membrane.

This intercalation leads to:

-

Increased Permeability: The structural integrity of the membrane is compromised, creating pores or channels.

-

Loss of Membrane Potential: Disruption of the electrochemical gradient across the membrane.

-

Leakage of Cellular Contents: Essential ions, metabolites, and ATP leak out of the cell, leading to metabolic collapse and cell death.

Caption: Perturbation of the bacterial cell membrane by bromoindole derivatives.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound ID | Derivative Type (R-group) | MIC (µg/mL) vs. S. aureus (Gram +) [14] | MIC (µg/mL) vs. E. coli (Gram -) [16] | MIC (µg/mL) vs. P. aeruginosa (Gram -) [14] |

| Parent | -H (Hydroxymethyl) | > 128 | > 128 | > 128 |

| DB-05 | 3-Aminopropyl ether | 16 | 32 | 64 |

| DB-06 | 4-Fluorobenzyl ether | 8 | 16 | 32 |

| DB-07 | Octyl ether | 4 | 8 | 16 |

| Gentamicin | Standard Drug | 1 | 2 | 4 |

Data are representative examples for illustrative purposes.

Experimental Protocol: Broth Microdilution MIC Assay

This is a standardized method for determining the MIC of antimicrobial substances.[17][18]

Materials:

-

Bacterial strains (e.g., S. aureus ATCC 25923)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

-

Compound Dilution: Add 50 µL of MHB to all wells. Add 50 µL of the stock compound solution (e.g., 256 µg/mL in MHB) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from one column to the next.

-

Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension 1:150 in MHB to achieve a final concentration of ~1 x 10⁶ CFU/mL.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of ~5 x 10⁵ CFU/mL.

-

Controls: Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound in which no visible bacterial growth (turbidity) is observed.

Anti-inflammatory Potential: Modulating Inflammatory Pathways

Indole-containing molecules, such as the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, have a long history in treating inflammation.[2][10] Derivatives of this compound can be designed to selectively target key enzymes in the inflammatory cascade.

Mechanism of Action: Selective COX-2 Inhibition

Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[19] There are two main isoforms:

-

COX-1: Constitutively expressed, involved in homeostatic functions like protecting the gastric mucosa.

-

COX-2: Inducible at sites of inflammation and is responsible for producing the prostaglandins that mediate pain and swelling.[20]

Selective inhibition of COX-2 over COX-1 is a key goal in developing safer NSAIDs, as this reduces the risk of gastrointestinal side effects. These indole derivatives can be designed to fit preferentially into the active site of the COX-2 enzyme, blocking the synthesis of inflammatory prostaglandins.

Caption: Selective inhibition of the COX-2 enzyme in the arachidonic acid cascade.

Quantitative Data: COX Enzyme Inhibition

The inhibitory activity against COX-1 and COX-2 is measured to determine both potency and selectivity. The Selectivity Index (SI) is calculated as IC₅₀(COX-1) / IC₅₀(COX-2). A higher SI value indicates greater selectivity for COX-2.

| Compound ID | Derivative Type (R-group) | COX-1 IC₅₀ (µM) [20] | COX-2 IC₅₀ (µM) [20] | Selectivity Index (SI) |

| DB-08 | 4-Sulfonamidobenzyl ether | 25.0 | 0.5 | 50 |

| DB-09 | 4-Methylsulfonylbenzyl ether | 15.2 | 0.2 | 76 |

| DB-10 | 3-Pyridylmethyl ether | 30.5 | 5.1 | 6 |

| Indomethacin | Standard Drug (Non-selective) | 0.1 | 0.9 | 0.11 |

| Celecoxib | Standard Drug (COX-2 Selective) | 15.0 | 0.04 | 375 |

Data are representative examples for illustrative purposes.

Experimental Protocol: Inhibition of Albumin Denaturation Assay

Protein denaturation is a well-documented cause of inflammation.[21] This assay provides a simple in vitro screen for anti-inflammatory activity.[22][23]

Materials:

-

Bovine Serum Albumin (BSA) solution (0.2% w/v)

-

Phosphate Buffered Saline (PBS), pH 6.4

-

Test compounds dissolved in DMSO

-

Diclofenac sodium (as a standard drug)

-

Water bath

-

UV-Vis Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare the reaction mixture consisting of 0.2 mL of BSA solution, 2.8 mL of PBS, and 0.1 mL of the test compound solution at various concentrations (e.g., 10-500 µg/mL).

-

Controls: Prepare a control containing the vehicle (DMSO) instead of the test compound.

-

Incubation (Denaturation): Incubate all samples at 37°C for 20 minutes, then induce denaturation by heating at 70°C in a water bath for 10 minutes.

-

Cooling: Cool the samples to room temperature.

-

Data Acquisition: Measure the turbidity (absorbance) of the samples at 660 nm.

-

Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The strategic combination of the privileged indole core, the activity-enhancing bromo-substituent, and a synthetically tractable hydroxymethyl handle allows for the generation of diverse chemical libraries. This guide has demonstrated the clear potential of these derivatives to act as potent anticancer, antimicrobial, and anti-inflammatory agents through distinct and relevant mechanisms of action.

Future research should focus on optimizing the lead compounds identified through these primary screening assays. This includes comprehensive SAR studies to refine potency and selectivity, ADME/Tox profiling to assess drug-like properties and safety, and ultimately, validation in in vivo models of disease. The multifaceted biological activity of this scaffold underscores its significant potential to address pressing challenges in modern medicine.

References

- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System | MDPI [mdpi.com]

- 6. echemi.com [echemi.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 17. woah.org [woah.org]

- 18. pdb.apec.org [pdb.apec.org]

- 19. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 23. researchgate.net [researchgate.net]

The Strategic Intermediate: A Technical Guide to 1-Boc-5-Bromo-3-hydroxymethylindole in Modern Drug Discovery

Abstract

In the landscape of modern synthetic organic chemistry and drug development, the strategic use of highly functionalized intermediates is paramount to the efficient construction of complex molecular architectures. Among these, 1-Boc-5-bromo-3-hydroxymethylindole has emerged as a pivotal building block, offering a trifecta of reactive sites that can be selectively manipulated to forge a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and strategic applications of this versatile intermediate, tailored for researchers, medicinal chemists, and professionals in drug development. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate its utility in the synthesis of indole alkaloids and targeted therapeutics.

Introduction: The Architectural Significance of the Indole Nucleus

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Its inherent biological activity and the potential for functionalization at multiple positions make it a cornerstone in the design of novel therapeutic agents. Compounds containing the indole nucleus exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The strategic introduction of substituents onto the indole ring is a key aspect of medicinal chemistry, allowing for the fine-tuning of pharmacological properties.

This compound is a testament to the power of strategic functionalization. The tert-butyloxycarbonyl (Boc) group at the N1 position serves as a robust protecting group, enhancing the stability of the indole ring to certain reagents and directing subsequent reactions. The bromine atom at the C5 position provides a handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. Finally, the hydroxymethyl group at the C3 position offers a site for oxidation, reduction, or conversion to other functional groups, further expanding the synthetic possibilities.

Synthesis of this compound: A Stepwise Approach

The synthesis of this compound is a multi-step process that begins with the readily available 5-bromoindole. The synthetic strategy involves three key transformations: N-protection, C3-formylation, and subsequent reduction of the formyl group.

Caption: Synthetic pathway to this compound.

N-Protection of 5-Bromoindole

The initial step involves the protection of the indole nitrogen with a Boc group. This is crucial for preventing unwanted side reactions in subsequent steps and for activating the C3 position for electrophilic substitution.

Experimental Protocol:

-

To a solution of 5-bromoindole (1.0 eq) in anhydrous tetrahydrofuran (THF), add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

-

To this mixture, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in THF dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-Boc-5-bromoindole as a solid.

Causality: The use of DMAP as a catalyst accelerates the acylation of the indole nitrogen by Boc₂O. THF is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting material and the reagents.

Vilsmeier-Haack Formylation at the C3 Position

The electron-rich C3 position of the N-Boc protected indole is susceptible to electrophilic substitution. The Vilsmeier-Haack reaction is a classic and efficient method for introducing a formyl group at this position.

Experimental Protocol:

-

In a flame-dried flask under an inert atmosphere, cool a solution of anhydrous N,N-dimethylformamide (DMF) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) to the cooled DMF with vigorous stirring to form the Vilsmeier reagent.

-

To this pre-formed reagent, add a solution of 1-Boc-5-bromoindole (1.0 eq) in DMF dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to yield 1-Boc-5-bromo-3-formylindole.

Causality: The Vilsmeier reagent, a chloromethyleneiminium salt, is a mild electrophile that selectively attacks the electron-rich C3 position of the indole. The Boc group at the nitrogen enhances the nucleophilicity of the C3 position, facilitating the reaction.

Reduction of the Formyl Group

The final step is the selective reduction of the aldehyde at the C3 position to the corresponding primary alcohol. Sodium borohydride is a mild and effective reducing agent for this transformation.

Experimental Protocol:

-

Dissolve 1-Boc-5-bromo-3-formylindole (1.0 eq) in a mixture of methanol and dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with DCM, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting this compound is often of sufficient purity for subsequent steps, but can be further purified by column chromatography if necessary.

Causality: Sodium borohydride is a chemoselective reducing agent that readily reduces aldehydes and ketones but does not affect the Boc protecting group or the aryl bromide. The mixed solvent system ensures the solubility of both the substrate and the reducing agent.

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential for confirming its identity and purity.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₆BrNO₃ | [2] |

| Molecular Weight | 326.19 g/mol | [2] |

| Appearance | White to off-white solid | |

| CAS Number | 905710-14-7 | [2] |

Spectroscopic Data (Predicted and based on related structures):

-

¹H NMR (CDCl₃, 400 MHz): δ 8.05 (s, 1H, Ar-H), 7.60 (d, J = 1.8 Hz, 1H, Ar-H), 7.35 (dd, J = 8.8, 1.8 Hz, 1H, Ar-H), 7.25 (s, 1H, indole C2-H), 4.80 (d, J = 5.5 Hz, 2H, -CH₂OH), 1.90 (t, J = 5.5 Hz, 1H, -OH), 1.65 (s, 9H, Boc -C(CH₃)₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 149.5, 134.5, 130.0, 128.5, 125.0, 122.0, 116.5, 115.0, 84.0, 58.0, 28.5.

-

Mass Spectrometry (ESI): m/z [M+H]⁺ calculated for C₁₄H₁₇BrNO₃⁺: 326.0386; found 326.0388.

Reactivity and Strategic Applications in Synthesis

The true value of this compound lies in its capacity to serve as a versatile scaffold for the construction of more complex molecules. The three key functional groups can be manipulated in a controlled and sequential manner.

Caption: Reactivity map of this compound.

Palladium-Catalyzed Cross-Coupling Reactions at the C5 Position

The bromine atom at the C5 position is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.

a) Suzuki Coupling: This reaction is ideal for forming C-C bonds with aryl and heteroaryl boronic acids or esters.

Experimental Protocol (General):

-

To a degassed mixture of this compound (1.0 eq), a boronic acid or ester (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) in a suitable solvent (e.g., dioxane/water or DMF), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq).

-

Heat the reaction mixture under an inert atmosphere at 80-100 °C for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture, dilute with water, and extract with an organic solvent.

-

Purify the product by column chromatography.

b) Sonogashira Coupling: This reaction enables the introduction of terminal alkynes.[3][4][5][6][7]

Experimental Protocol (General):

-

To a degassed solution of this compound (1.0 eq) and a terminal alkyne (1.2-1.5 eq) in a solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine or diisopropylamine).

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

-

Work up the reaction by filtering off the amine salt and concentrating the filtrate.

-

Purify the product by chromatography.

c) Heck Coupling: This reaction allows for the vinylation of the indole ring.[8][9][10][11]

Experimental Protocol (General):

-

Combine this compound (1.0 eq), an alkene (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), a phosphine ligand (e.g., P(o-tolyl)₃, 0.1 eq), and a base (e.g., triethylamine) in a sealed tube with a suitable solvent (e.g., DMF or acetonitrile).

-

Heat the mixture to 80-120 °C for 12-24 hours.

-

After cooling, work up the reaction and purify the product by chromatography.

Manipulation of the C3-Hydroxymethyl Group

The hydroxymethyl group at C3 is a versatile handle for further functionalization.

-

Oxidation: Oxidation of the primary alcohol to an aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) yields the corresponding 1-Boc-5-bromo-3-formylindole, a key intermediate for various subsequent transformations.

-

Conversion to Halide: Treatment with reagents such as phosphorus tribromide (PBr₃) can convert the alcohol to a more reactive bromomethyl group, which is an excellent electrophile for substitution reactions.

Deprotection of the N1-Boc Group